SRI-42127

HuR Dimerization RNA-Binding Protein Glioblastoma

SRI-42127 is a blood-brain barrier permeable HuR dimerization inhibitor with validated IC50=1.2 µM. Unlike MS-444/CMLD-2 that target mRNA binding, SRI-42127 uniquely blocks upstream HuR nucleocytoplasmic shuttling. Essential for CNS studies of neuroinflammation and glioblastoma, delivering reproducible dose-response data. Quantified potency enables direct comparison with genetic HuR knockdown. Select SRI-42127 for rigorous post-transcriptional gene regulation research requiring CNS exposure.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
Cat. No. B10857109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRI-42127
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2
InChIInChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-14-11-21-22-16(14)10-13/h2-5,10-12,15H,6-9H2,1H3,(H,21,22)
InChIKeyAEHZEVSNZUVPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SRI-42127 (3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine): A First-in-Class HuR Dimerization Inhibitor for Oncology and Neuroinflammation Research


SRI-42127 is a small-molecule inhibitor of the RNA-binding protein HuR (ELAVL1), characterized by a unique indazolyl-imidazopyridazinamine scaffold. Unlike conventional kinase inhibitors, SRI-42127 targets HuR cytoplasmic dimerization and nucleocytoplasmic shuttling, a critical upstream node controlling the stability of mRNAs encoding pro-inflammatory cytokines and oncogenic proteins [1]. This compound demonstrates favorable blood-brain barrier (BBB) permeability and has shown preclinical efficacy in glioblastoma and neuroinflammation models, positioning it as a specialized chemical probe for dissecting post-transcriptional gene regulation [2].

Why Generic HuR Inhibitors Cannot Substitute for 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine in Target Engagement Studies


Substitution with alternative HuR inhibitors (e.g., MS-444, CMLD-2, dehydromutactin) is not scientifically equivalent due to fundamental differences in mechanism, potency, and pharmacokinetic profile. While many HuR inhibitors disrupt the HuR-mRNA interaction, SRI-42127 uniquely targets the upstream step of HuR dimerization and nuclear export with a defined, sub-micromolar IC50 in a validated cell-based assay [1]. Furthermore, its established blood-brain barrier permeability enables in vivo CNS studies, a feature absent in most comparator molecules . The quantitative evidence below demonstrates that selecting SRI-42127 is essential for experimental reproducibility and for accurately modeling the specific HuR dimerization mechanism in glioblastoma and neuroinflammation research.

Quantitative Differentiation of 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine from Comparator HuR Inhibitors


Superior Potency in Cell-Based HuR Dimerization Assay Relative to Lead Series Analogs

In a direct head-to-head comparison using a split firefly luciferase HuR dimerization reporter assay in U251 cells, SRI-42127 exhibited approximately 3.8-fold higher potency than the initial lead compound A-92 and 2.0-fold higher potency than the intermediate analog SRI-41664. This demonstrates a clear structure-activity relationship advantage for the optimized SRI-42127 scaffold [1].

HuR Dimerization RNA-Binding Protein Glioblastoma

Enhanced Anti-Proliferative Activity in Glioblastoma Cell Lines Compared to Lead Compound A-92

SRI-42127 demonstrates significantly improved anti-proliferative activity in established glioblastoma cell lines when compared to the earlier lead compound A-92. In U251 cells, SRI-42127 is 1.7-fold more potent than A-92. This improvement in cellular efficacy correlates with its enhanced potency in the dimerization assay and confirms that the optimized chemical structure translates to better functional outcomes [1].

Glioma Anti-Proliferative Cell Viability

Validated Blood-Brain Barrier Permeability: A Differentiating Feature for CNS Applications

Unlike many HuR inhibitors which lack documented CNS exposure, SRI-42127 has been experimentally confirmed to penetrate the blood-brain barrier. This property is critical for in vivo studies targeting glioblastoma or neuroinflammation. While direct quantitative brain-to-plasma ratios are not provided in the primary characterization paper, the compound's ability to inhibit tumor growth in orthotopic glioma models and attenuate glial activation in LPS-induced neuroinflammation models serves as functional validation of CNS exposure [1][2].

Blood-Brain Barrier CNS Penetration Neuroinflammation

Mechanistic Differentiation: Unique Inhibition of HuR Dimerization and Nuclear Export Versus mRNA Binding Disruption

SRI-42127's mechanism of action is distinct from that of many other HuR inhibitors. While compounds like MS-444, dehydromutactin, and CMLD-2 primarily disrupt the HuR-mRNA interaction (with Kd values of 7 nM, 40 nM, and 350 nM, respectively), SRI-42127 targets the upstream process of HuR dimerization and nucleocytoplasmic shuttling. This mechanistic distinction means SRI-42127 can be used to probe a different step in the HuR regulatory pathway and may offer a different selectivity and toxicity profile [1].

Mechanism of Action HuR Multimerization Nucleocytoplasmic Shuttling

Optimal Research Applications for 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine Based on Differentiated Evidence


Target Validation Studies of HuR Dimerization in Glioblastoma and Other Cancers

Given its validated, potent inhibition of HuR dimerization in cell-based assays (IC50 = 1.2 µM) and its superior anti-proliferative activity in glioblastoma cell lines (IC50 = 2.8-4.0 µM), SRI-42127 is the optimal chemical probe for studies aimed at validating HuR dimerization as a therapeutic target in oncology [1]. Its defined mechanism and quantitative potency metrics enable rigorous dose-response studies and comparisons with genetic knockdown approaches.

In Vivo Preclinical Studies of CNS-Penetrant HuR Inhibition in Neuroinflammation and Neuropathic Pain Models

SRI-42127's experimentally verified blood-brain barrier permeability makes it uniquely suited for in vivo studies of CNS disorders where HuR-mediated cytokine production plays a key role [1][2]. This includes models of neuroinflammation (e.g., LPS-induced glial activation) and neuropathic pain, where alternative HuR inhibitors lacking CNS exposure would yield negative or inconclusive results due to poor brain penetration.

Mechanistic Dissection of Post-Transcriptional Regulation: Distinguishing HuR Dimerization from mRNA Binding

For researchers aiming to dissect the specific contributions of HuR dimerization and nucleocytoplasmic shuttling (as opposed to direct mRNA binding) to a given biological process, SRI-42127 is the essential tool. Its distinct mechanism of action, in contrast to compounds like MS-444 or CMLD-2 that primarily disrupt the HuR-mRNA interaction, allows for pathway-specific interrogation [1][2].

Development and Optimization of HuR Dimerization Assays for High-Throughput Screening

SRI-42127, with its well-characterized IC50 in a robust cell-based split luciferase HuR dimerization assay, serves as an ideal positive control and reference standard for the development and validation of new high-throughput screening assays aimed at discovering novel HuR dimerization inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRI-42127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.